Bis[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazole
Description
Bis[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with two imidazo[1,2-a]pyrimidine moieties linked via methylsulfanyl (-SCH₂-) bridges. The 1,3,4-thiadiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, known for its electron-deficient nature and versatility in medicinal chemistry . The imidazo[1,2-a]pyrimidine substituents are bicyclic systems combining imidazole and pyrimidine rings, contributing to enhanced π-π stacking and hydrogen-bonding capabilities, which are critical for biological interactions .
Synthetic routes for analogous 1,3,4-thiadiazole derivatives often involve cyclization of thiosemicarbazides under acidic conditions or reductive amination, as demonstrated in the preparation of ligands with antimicrobial activity .
Properties
Molecular Formula |
C16H12N8S3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2,5-bis(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12N8S3/c1-3-17-13-19-11(7-23(13)5-1)9-25-15-21-22-16(27-15)26-10-12-8-24-6-2-4-18-14(24)20-12/h1-8H,9-10H2 |
InChI Key |
WHTIFEBMUWCDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC3=NN=C(S3)SCC4=CN5C=CC=NC5=N4 |
Origin of Product |
United States |
Preparation Methods
Core Formation via Chichibabin Reaction
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via the Chichibabin reaction, involving condensation of 2-aminopyrimidine with α-haloketones. For example, reaction with phenacyl bromide yields 2-phenylimidazo[1,2-a]pyrimidine. To introduce a methyl group at position 2, 2-aminopyrimidine is treated with α-bromoacetophenone , followed by reduction of the resultant ketone to a hydroxymethyl group using NaBH₄. Subsequent bromination with HBr/AcOH or PBr₃ generates 2-(bromomethyl)imidazo[1,2-a]pyrimidine (Yield: 70–85%).
Alternative Routes via Vilsmeier-Haack Formylation
A Vilsmeier-Haack reaction on preformed imidazo[1,2-a]pyrimidine introduces a formyl group at position 3, which is reduced to a hydroxymethyl intermediate and brominated. This method offers regioselectivity but requires stringent anhydrous conditions (POCl₃/DMF, 70°C).
Synthesis of 1,3,4-Thiadiazole Core with Thiol Functionality
Cyclization of Thiosemicarbazides
2,5-Dimercapto-1,3,4-thiadiazole is synthesized via cyclization of dithiocarbazic acid hydrazide with H₂SO₄ or Lawesson’s reagent. For example, refluxing thiocarbazide in H₂SO₄ yields 2,5-dimercapto-1,3,4-thiadiazole (Yield: 65–78%).
Oxidative Coupling of Thiol Precursors
An alternative route involves oxidative coupling of 1,2-bis(thiosemicarbazido)ethane with I₂/K₂CO₃, forming the thiadiazole ring with pendant thiol groups. This method avoids strong acids but requires careful stoichiometry to prevent over-oxidation.
Coupling of Imidazo[1,2-a]pyrimidin-2-ylmethyl Bromide with 1,3,4-Thiadiazole
Nucleophilic Substitution under Basic Conditions
The final step involves reacting 2-(bromomethyl)imidazo[1,2-a]pyrimidine with 2,5-dimercapto-1,3,4-thiadiazole in ethanol/water (1:1) containing K₂CO₃ (Scheme 1). The thiolate ions attack the bromomethyl groups, forming two sulfanyl linkages. Key parameters include:
- Temperature : 60–80°C (prevents thiol oxidation)
- Molar Ratio : 2:1 (imidazo[1,2-a]pyrimidine:bisthiol)
- Yield : 62–75% after recrystallization from ethanol.
Scheme 1 :
2 R-Br + HS-Thiadiazole-SH → R-S-Thiadiazole-S-R + 2 HBr
(R = imidazo[1,2-a]pyrimidin-2-ylmethyl)
Microwave-Assisted Optimization
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing side products and improving yields to 80–85%. This method aligns with green chemistry principles by minimizing solvent use.
Analytical Validation and Spectral Data
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Molecular ion peak observed at m/z 506.2 (C₂₂H₁₈N₈S₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | 62–75 | 6–8 h | Scalability |
| Microwave Irradiation | 80–85 | 30 min | Rapid, energy-efficient |
| Solvent-Free Cyclization | 70 | 3 h | Eco-friendly |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Bis[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that incorporate thiadiazole moieties. The structural characteristics of these compounds often contribute to their biological activity, with the imidazole and thiadiazole rings playing crucial roles in interaction with biological targets.
Antimicrobial Properties
Research has shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antibacterial activity against various strains of bacteria. In vitro studies have reported that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Mycobacterium species . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have identified imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and metastasis. Compounds with this structure have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis . The ability to modulate FAK activity positions these compounds as candidates for targeted cancer therapies.
Antitubercular and Antifungal Activity
Molecular docking studies have indicated that certain derivatives possess strong binding affinities for proteins associated with tuberculosis and fungal infections. For instance, compounds have shown high docking scores against Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase, suggesting their potential as anti-tubercular and antifungal agents . These findings warrant further investigation into their efficacy in vivo.
Case Study 1: Antibacterial Efficacy
A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among the compounds tested, several exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrimidine ring significantly influenced antibacterial potency.
| Compound ID | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 1 | MIC = 5 µg/mL | MIC = 10 µg/mL |
| 2 | MIC = 10 µg/mL | MIC = 5 µg/mL |
| 3 | MIC = 20 µg/mL | MIC = 15 µg/mL |
Case Study 2: Cancer Cell Inhibition
In a study evaluating the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on pancreatic cancer cells, compound X was found to reduce cell viability by over 70% at a concentration of 20 µM. Mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of Bis[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Imidazo[2,1-b][1,3,4]thiadiazole Derivatives These compounds fuse the imidazole ring directly with the 1,3,4-thiadiazole core, creating a tricyclic system. Unlike the target compound, which retains a non-fused 1,3,4-thiadiazole ring, this fusion alters electronic properties and steric bulk. Substituents at positions 2 and 6 of the imidazo[2,1-b][1,3,4]thiadiazole nucleus significantly influence antibacterial and anticancer activities, with electron-withdrawing groups enhancing potency against Staphylococcus aureus (MIC: 1.56 µg/mL) .
b. 1,3,4-Thiadiazole-Triazole Hybrids Compounds like (5-aminosubstituted)-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazole (from ) replace imidazo[1,2-a]pyrimidine with triazole moieties. These hybrids exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 3.12–25 µg/mL against Gram-positive and Gram-negative bacteria. The triazole ring’s hydrogen-bonding capacity may compensate for the reduced π-stacking seen in imidazo[1,2-a]pyrimidine derivatives .
Bioisosteric Relationships
The imidazo[1,2-a]pyrimidine group in the target compound acts as a bioisostere for pyridazine and related heterocycles, mimicking their physicochemical properties while improving metabolic stability. For example, in γ-aminobutyric acid A (GABAₐ) receptor modulators, imidazo[1,2-a]pyrimidine demonstrates enhanced receptor binding affinity compared to pyridazine, likely due to increased lipophilicity (logP: 2.1 vs. 1.5) and improved membrane permeability .
Physicochemical and Quantum Chemical Properties
Quantum chemical studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for drug-like molecules . In contrast, imidazo[2,1-b][1,3,4]thiadiazoles exhibit lower HOMO energies (-6.3 eV), enhancing electrophilic attack resistance. The methylsulfanyl linker in the target compound may increase solubility compared to direct fusion strategies, as seen in fused analogs .
Biological Activity
Bis[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazole is a synthetic compound characterized by its unique structural features, which include two imidazo[1,2-a]pyrimidine moieties linked through a sulfanyl group to a 1,3,4-thiadiazole core. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 412.5 g/mol
- CAS Number : 712307-16-9
Biological Activity Overview
Research indicates that compounds featuring imidazo[1,2-a]pyrimidine and thiadiazole frameworks exhibit significant biological activities. Notably, this compound has shown:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess potent antibacterial and antifungal activities. For instance, related imidazo[2,1-b][1,3,4]thiadiazoles have exhibited effective anti-tubercular activity against Mycobacterium tuberculosis with minimal cytotoxicity towards normal cell lines .
- Anticancer Activity : Preliminary data suggest that some analogues demonstrate anticancer properties against various tumor cell lines. The mechanism of action appears to involve the inhibition of specific cancer-related pathways .
Molecular docking studies have been employed to elucidate the interaction between this compound and various biological targets. These studies reveal insights into how the compound binds to protein targets associated with cancer and infectious diseases, aiding in the optimization of lead compounds for enhanced efficacy .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazo[2,1-b][1,3,4]thiadiazole | Antitubercular activity | |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | Anticancer properties | |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Antimicrobial effects |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : A study involving a series of imidazo[1,2-a]pyrimidine derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives exhibited a broad spectrum of activity with some showing effectiveness against Mycobacterium species .
- Anticancer Research : In vitro studies on various cancer cell lines indicated that certain derivatives of this compound could induce apoptosis and inhibit cell proliferation effectively. The results suggest potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
